Chlorodifluoromethane
Overview
Description
Chlorodifluoromethane, also known as difluoromonochloromethane, is a hydrochlorofluorocarbon. This colorless gas has been widely used as a refrigerant and propellant. Due to its ozone depletion potential and high global warming potential, its use has been phased out in developed countries under the Montreal Protocol .
Mechanism of Action
Target of Action
Chlorodifluoromethane, also known as HCFC-22, R-22, or CHClF2 , is a hydrochlorofluorocarbon (HCFC) that primarily targets the atmosphere . It was commonly used as a propellant and refrigerant . In the field of organic synthesis, it serves as a versatile intermediate, particularly as a precursor to tetrafluoroethylene .
Mode of Action
This compound interacts with its targets through its fluorinated groups . The incorporation of fluoroalkyl groups into drug molecules or bioactive compounds has been shown to enhance biological properties such as bioavailability, binding selectivity, and metabolic stability . It can be coupled with aromatic boronic acids to form difluoromethyl-substituted aromatics .
Biochemical Pathways
It’s known that the compound is used in fluoroalkylations , which suggests it may influence pathways involving the synthesis of fluorinated compounds.
Result of Action
The primary result of this compound’s action is its contribution to the synthesis of fluorinated compounds, enhancing their biological properties . It’s important to note that this compound is a potent greenhouse gas with ozone depletion potential (odp) and high global warming potential (gwp) .
Action Environment
The action of this compound is influenced by environmental factors. Its use has been phased out under the Montreal Protocol due to its ODP and GWP . It’s also being investigated as a promising substitute for SF6, a gas with a higher global warming potential . The action, efficacy, and stability of this compound can be influenced by the presence of other gases, such as CO2, N2, and air .
Biochemical Analysis
Biochemical Properties
Chlorodifluoromethane is hardly metabolized in man or animals . The only metabolites which have been described to date are CO2 and chloride ions .
Cellular Effects
The acute and subacute toxicity of this compound is relatively slight . The symptoms of intoxication comprise excitation and subsequent depression of the activity of the central nervous system . At very high concentrations, this compound causes cardiac sensitization to catecholamines .
Molecular Mechanism
The rate of metabolism of this compound is so low that significant concentrations of metabolic intermediates are not formed . This is in agreement with theoretical expectations because the chlorine in this molecule is unreactive .
Temporal Effects in Laboratory Settings
This compound is stable and does not degrade over time . It has been found to be stable for at least 7 days at 25 °C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can cause cardiac sensitization to catecholamines .
Metabolic Pathways
This compound is involved in metabolic pathways that produce CO2 and chloride ions . It does not interact with any enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It does not interact with any transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its low rate of metabolism and lack of interaction with enzymes, cofactors, transporters, or binding proteins, it is likely that it is distributed evenly throughout the cell .
Preparation Methods
Chlorodifluoromethane is primarily prepared from chloroform through a reaction with hydrogen fluoride:
HCCl3+2HF→HCF2Cl+2HCl
This reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction conditions, with careful monitoring to minimize environmental impact.
Chemical Reactions Analysis
Chlorodifluoromethane undergoes several types of chemical reactions:
- When subjected to high temperatures, this compound can decompose to form difluorocarbene, which can dimerize to produce tetrafluoroethylene:
Pyrolysis: 2CHClF2→C2F4+2HCl
This reaction is significant in the production of fluoropolymers .Scientific Research Applications
Chlorodifluoromethane has several applications in scientific research:
Comparison with Similar Compounds
Chlorodifluoromethane is often compared with other hydrochlorofluorocarbons and chlorofluorocarbons:
Chlorotrifluoromethane (CFC-11): Used as a refrigerant and propellant but has a higher ozone depletion potential.
Dithis compound (CFC-12): Another refrigerant with significant environmental impact.
Difluoromethane (HFC-32): Used in air conditioning with zero ozone depletion potential but still has a global warming potential.
This compound’s unique properties, such as its intermediate reactivity and relatively lower ozone depletion potential compared to other chlorofluorocarbons, make it a significant compound in both industrial and environmental contexts.
Properties
IUPAC Name |
chloro(difluoro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClF2/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPWNXZWBYDODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClF2 | |
Record name | CHLORODIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2889 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLORODIFLUOROMETHANE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | chlorodifluoromethane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chlorodifluoromethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020301 | |
Record name | Chlorodifluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorodifluoromethane is a colorless gas with an ethereal odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Toxic gases can be produced in fires involving this material. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Liquid, Colorless gas with a faint, sweetish odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint, sweet odor., Colorless gas with a faint, sweetish odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | CHLORODIFLUOROMETHANE | |
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Record name | Methane, chlorodifluoro- | |
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Record name | Chlorodifluoromethane | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/584 | |
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Record name | Chlorodifluoromethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
-40.9 °F at 760 mmHg (USCG, 1999), -40.8 °C, -41 °C, -41 °F | |
Record name | CHLORODIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2889 | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORODIFLUOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/584 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Chlorodifluoromethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
0.3 % at 77 °F (NIOSH, 2023), Solubility: 0.14 g/L water at 122 °F at 14.7 psia, In water, 2770 mg/L at 25 °C, 0.28 g/L water at 77 °F and 14.7 psia, > 10% in acetone; > 10% in chloroform; > 10% in ethyl ether, Soluble in ether, acetone, and chloroform, Solubility in water, g/100ml at 25 °C: 0.3, (77 °F): 0.3% | |
Record name | CHLORODIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2889 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORODIFLUOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Chlorodifluoromethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.41 at -40 °F (USCG, 1999) - Denser than water; will sink, 1.194 at 25 °C, Density: 1.41 at -40 °C (liquid), Relative density (water = 1): 1.21, 1.41 at -40 °F, 3.11(relative gas density) | |
Record name | CHLORODIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2889 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORODIFLUOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORODIFLUOROMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/584 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorodifluoromethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.11 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.0, 3.11 | |
Record name | CHLORODIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2889 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORODIFLUOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/584 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10991.42 mmHg (USCG, 1999), Vapor pressure : 1 Pa at -152 °C (extrapolated); 10 Pa at -141 °C (extrapolated); 100 Pa at -126 °C (extrapolated); 1 kPa at -107.1 °C; 10 kPa at -80.5 °C; 100 kPa at -41.1 °C, 7,250 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 908, 9.4 atm | |
Record name | CHLORODIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2889 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORODIFLUOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORODIFLUOROMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/584 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorodifluoromethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Dichlorofluoromethane (fluorocarbon 21) has been reported to be a contaminant of commercial chlorodifluoromethane., Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
Record name | CHLORODIFLUOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas ... [Note: Shipped as a liquefied compressed gas] | |
CAS No. |
75-45-6 | |
Record name | CHLORODIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2889 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorodifluoromethane | |
Source | CAS Common Chemistry | |
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Record name | Chlorodifluoromethane | |
Source | ChemIDplus | |
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Record name | Methane, chlorodifluoro- | |
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Record name | Chlorodifluoromethane | |
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Record name | Chlorodifluoromethane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.793 | |
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Record name | HYDROCHLOROFLUOROCARBON 22 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFO627O6CN | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/584 | |
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Record name | Methane, chlorodifluoro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/PA6180F0.html | |
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Melting Point |
-231 °F (NIOSH, 2023), -157.42 °C, -146 °C, "-231 °F", -231 °F | |
Record name | CHLORODIFLUOROMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2889 | |
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Record name | CHLORODIFLUOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORODIFLUOROMETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORODIFLUOROMETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/584 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorodifluoromethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Q1: What is the molecular formula and weight of chlorodifluoromethane?
A1: The molecular formula of this compound is CHClF2, and its molecular weight is 86.47 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques can be employed, including:
- Infrared (IR) spectroscopy: Provides information about molecular vibrations and rotations, enabling identification and quantification. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of molecules containing fluorine and hydrogen atoms. []
- Mass Spectrometry (MS): Allows for the identification and quantification of this compound based on its mass-to-charge ratio. []
Q3: What is the structure of the two solid phases of this compound?
A3: Research has revealed two solid phases for this compound at low temperatures: [] * Upper phase (70 K): Tetragonal crystal system, space group P42/n, with eight molecules per unit cell. * Lower phase (10 K): Monoclinic crystal system, space group P112/n, also with eight molecules per unit cell.
Q4: What is this compound's solubility in organic solvents like olive oil and oleic acid?
A4: Studies have shown that this compound exhibits higher solubility in olive oil than oleic acid. The solubility increases with increasing pressure and decreasing temperature. This difference is attributed to the potential for hydrogen bonding between this compound and olive oil. []
Q5: How does the phase behavior of poly(l-lactide) change in supercritical this compound when mixed with carbon dioxide?
A5: Research indicates that adding carbon dioxide to supercritical this compound increases the cloud point pressure at a given temperature, meaning the polymer becomes less soluble. This phenomenon is attributed to carbon dioxide's lower solvent power compared to this compound. []
Q6: How is this compound utilized in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf)?
A6: this compound serves as a starting material in the synthesis of HFO-1234yf. A process involves reacting this compound with methyl chloride at specific molar ratios and temperatures in a reactor. This thermal decomposition reaction produces HFO-1234yf, offering an efficient and industrially viable pathway. [, ]
Q7: What insights have been gained from molecular dynamics simulations of liquid this compound?
A7: Molecular dynamics simulations have provided valuable information about the intermolecular structure of liquid this compound, complementing experimental findings from neutron diffraction studies. []
Q8: How can this compound be analyzed in air samples?
A8: One method involves pre-concentrating the air sample and then analyzing it using gas chromatography coupled with an electron capture detector (ECD). The sensitivity of the ECD can be enhanced by introducing oxygen into the carrier gas, enabling the detection of trace amounts of this compound in the atmosphere. []
Q9: What analytical techniques are used to study the adsorption of this compound on activated carbon?
A9: Isotherms and enthalpy of adsorption measurements are valuable tools for understanding this compound adsorption on activated carbon. These measurements are typically conducted at controlled temperatures and pressures. []
Q10: What are the environmental concerns associated with this compound?
A10: this compound is a known ozone-depleting substance. Although its ozone depletion potential is lower than some CFCs, its release into the atmosphere still contributes to the depletion of the ozone layer. [, ]
Q11: How does the Montreal Protocol impact the production and use of this compound?
A11: The Montreal Protocol is an international treaty aimed at phasing out ozone-depleting substances, including this compound. This has led to restrictions and phase-out schedules for its production and consumption in many countries, prompting the search for environmentally friendly alternatives. []
Q12: What are some alternatives to this compound being explored for refrigeration and other applications?
A12: Several alternatives are being considered, including:
- HFO-1234yf: This hydrofluoroolefin has a much lower global warming potential than this compound and is being used in some refrigeration systems. [, , ]
- Pseudo-azeotropic mixtures: Blends of refrigerants, such as this compound, 1,1,1-trifluoroethane, and pentafluoroethane, offer comparable thermodynamic properties to this compound. []
- Natural refrigerants: Compounds like propane and ammonia are also being investigated for their low environmental impact. []
Q13: Has this compound shown any carcinogenic effects in long-term studies?
A13: In long-term carcinogenicity bioassays on rats and mice, where the animals were exposed to this compound via inhalation, no carcinogenic effects were observed. []
Q14: What are the potential cardiac effects of occupational exposure to this compound?
A14: While no definitive link has been established, some studies suggest a possible connection between occupational exposure to high concentrations of this compound and cardiac arrhythmias, although more research is needed. []
Q15: Is this compound a known inhalant of abuse?
A15: Yes, this compound is documented as a potential inhalant of abuse. Analytical techniques like headspace gas chromatography with flame ionization and mass spectrometric detection are employed to identify and confirm its presence in biological samples. []
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